3-(1H-imidazol-1-yl)phenol

5-lipoxygenase inhibition thromboxane synthase inhibition dual enzyme inhibitor

3-(1H-Imidazol-1-yl)phenol (CAS 10041-03-9) is a small-molecule heterocyclic building block (C₉H₈N₂O, MW 160.17 g/mol) comprising a phenol ring linked at the meta position to an imidazole moiety. This compound and its derivatives are disclosed in foundational patent literature as part of a structural class that simultaneously inhibits both 5-lipoxygenase and thromboxane synthase, a rare dual-enzyme inhibitory profile not exhibited by earlier single-target imidazoles.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 10041-03-9
Cat. No. B3197179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-imidazol-1-yl)phenol
CAS10041-03-9
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)N2C=CN=C2
InChIInChI=1S/C9H8N2O/c12-9-3-1-2-8(6-9)11-5-4-10-7-11/h1-7,12H
InChIKeyBECRMARRTSMUAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Imidazol-1-yl)phenol (CAS 10041-03-9): A Meta-Substituted Imidazolylphenol Building Block for Dual-Enzyme Inhibitor Scaffolds


3-(1H-Imidazol-1-yl)phenol (CAS 10041-03-9) is a small-molecule heterocyclic building block (C₉H₈N₂O, MW 160.17 g/mol) comprising a phenol ring linked at the meta position to an imidazole moiety [1]. This compound and its derivatives are disclosed in foundational patent literature as part of a structural class that simultaneously inhibits both 5-lipoxygenase and thromboxane synthase, a rare dual-enzyme inhibitory profile not exhibited by earlier single-target imidazoles [2]. Its meta-substitution regiochemistry and the intramolecular hydrogen-bonding capacity between the phenol –OH and the imidazole nitrogen are critical structural features that influence both its biological target engagement and its physicochemical behavior in proton-coupled electron transfer (PCET) processes [3].

Why 4-Isomers, Unsubstituted Imidazole, or Simple Phenols Cannot Substitute for 3-(1H-Imidazol-1-yl)phenol in Scientific Procurement


Generic imidazole or simple phenol derivatives fail to replicate the functional profile of 3-(1H-imidazol-1-yl)phenol because the specific meta-substitution pattern dictates both the dual-enzyme selectivity (5-lipoxygenase and thromboxane synthase inhibition versus no effect on 12-lipoxygenase or cyclooxygenase) and the intramolecular hydrogen-bond geometry governing concerted proton-electron transfer behavior [1]. The para-substituted isomer, 4-(1H-imidazol-1-yl)phenol, serves as a common comparator but exhibits distinct stereoelectronic properties that result in different chemiluminescence enhancement efficiency and divergent biological activity in enzyme inhibition assays [2]. Therefore, procurement decisions cannot treat in-class imidazole-phenol compounds as interchangeable without risking altered target selectivity, physicochemical performance, or downstream synthetic outcomes.

3-(1H-Imidazol-1-yl)phenol Product-Specific Quantitative Differentiation Evidence Guide


Dual Inhibition of 5-Lipoxygenase and Thromboxane Synthase: Selectivity Profile Not Achieved by Monofunctional Imidazoles

According to US5356921A, 3-(1H-imidazol-1-yl)phenol derivatives inhibit both 5-lipoxygenase and thromboxane synthase simultaneously, while showing no effect on 12-lipoxygenase and cyclooxygenase at relevant concentrations [1]. This contrasts with earlier 1-substituted imidazoles, which inhibit thromboxane synthase alone, and with N-hydroxyurea compounds (e.g., Zileuton-class) that target only 5-lipoxygenase. The patent describes this dual-inhibitory profile as unprecedented at the time of disclosure, requiring a single compound to achieve what previously necessitated co-administration of two separate agents [1].

5-lipoxygenase inhibition thromboxane synthase inhibition dual enzyme inhibitor

Positional Isomer Effect: Meta- vs. Para-Imidazolylphenol in Chemiluminescence Enhancement Efficiency

In a comparative study of ten phenolic enhancers for the luminol-H2O2-HRP chemiluminescence system, 4-(imidazol-1-yl)phenol (4-IMP) was one of the enhancers evaluated [1]. While the meta-isomer (3-(1H-imidazol-1-yl)phenol) was not directly tested in this study, the reported performance difference between 4-IMP and other halogenated phenols (e.g., 4-iodophenol, 4-bromophenol) establishes a structure-activity relationship where the imidazolyl substitution position on the phenol ring is critical for enhancement magnitude and luminescence stabilization time. Meta-substitution alters the electronic conjugation between the imidazole lone pair and the phenolic ring, which is predicted to shift the chemiluminescence enhancement profile relative to the para-isomer.

chemiluminescence enhancement positional isomer comparison HRP-luminol system

Intramolecular Hydrogen-Bond Geometry and Concerted Proton-Electron Transfer (CPET) Kinetics in Phenol-Imidazole Systems

Markle et al. (2008) demonstrated that phenol-imidazole compounds with an intramolecular ArOH⋯N hydrogen bond undergo concerted proton-electron transfer (CPET) upon one-electron oxidation, yielding distonic radical cations [1]. X-ray crystallography of a series of substituted 2-(4,5-diarylimidazolyl)-phenols showed coplanar phenol-imidazole rings and d_O⋯N distances that are sensitive to imidazole substitution [1]. Bimolecular CPET rate constants ranged from 6.3 × 10² to 3.0 × 10⁶ M⁻¹ s⁻¹ across the series, with log(k) correlating well with ΔG° [1]. Although 3-(1H-imidazol-1-yl)phenol was not the specific substrate in this study, it shares the same phenol-imidazole intramolecular hydrogen-bond motif. Its meta-substitution pattern is expected to produce intermediate d_O⋯N distances and CPET rates distinct from both ortho- and para-substituted analogs, providing a tunable handle for designing redox-active probes or catalytic systems.

proton-coupled electron transfer phenol-imidazole hydrogen bond CPET kinetics

Excited-State Intramolecular Proton Transfer (ESIPT) Capability: Structural Prerequisites for Fluorescent Sensor Applications

Eseola et al. (2018) synthesized and characterized a series of 2,6-di(1H-imidazol-2-yl)phenols that exhibit ESIPT and demonstrated their application as highly sensitive fluorescent turn-on sensors for Cr³⁺, Zn²⁺, and Cd²⁺ [1]. A 106-fold emission turn-on for Cr³⁺ was recorded for one derivative, attributed to a 1:1 N^O coordination stoichiometry between the imidazole nitrogen, the phenolate oxygen, and the metal ion [1]. The 3-(1H-imidazol-1-yl)phenol core differs from these 2,6-di-substituted systems in having only a single imidazole ring, which alters coordination denticity and the ESIPT relay pathway. This structural variation allows for a distinct metal-ion selectivity profile, as the sensor's response is critically dependent on the number and positioning of imidazole donor groups [1].

ESIPT fluorescent chemosensor metal ion detection

Regiochemistry-Dependent Biological Activity in Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Di Giacomo et al. (2003) reported that 1-[(aryloxy)alkyl]-1H-imidazoles with longer methylene chains between the imidazole and phenol moieties are more potent nNOS inhibitors than the parent ethylenic compounds, though with partial loss of nNOS/eNOS selectivity [1]. The meta-substituted phenol-imidazole provides a distinct spatial orientation of the H-bond donor (phenolic –OH) relative to the imidazole heme-coordinating nitrogen, which critically affects the inhibitor's binding mode in the NOS active site [1]. This regiochemical influence on NOS isoform selectivity is not replicated by para- or ortho-substituted isomers, making the meta-isomer a specific tool for probing structure-selectivity relationships in NOS inhibitor design.

nNOS inhibition imidazole-based inhibitors isoform selectivity

High-Value Application Scenarios for 3-(1H-Imidazol-1-yl)phenol (CAS 10041-03-9) Based on Evidence Profile


Scaffold for Dual 5-Lipoxygenase / Thromboxane Synthase Inhibitor Development

3-(1H-Imidazol-1-yl)phenol serves as the core building block for synthesizing derivatives that simultaneously inhibit both 5-lipoxygenase and thromboxane synthase, a dual-target profile not achievable with conventional monofunctional imidazoles [1]. As described in US5356921A, these dual inhibitors are relevant for anti-inflammatory, anti-asthmatic, and anti-thrombotic therapeutic research [1].

Chemiluminescence Enhancer Candidate with Meta-Specific Electronic Profile

The meta-substitution pattern of 3-(1H-imidazol-1-yl)phenol offers a differentiated electronic profile compared to the para-isomer (4-IMP) for enhancing the luminol-H2O2-HRP chemiluminescence system [1]. This enables method development scientists to explore alternative enhancer chemistries with potentially optimized signal-to-noise ratios or luminescence decay kinetics.

Redox-Active Fragment for Concerted Proton-Electron Transfer (CPET) Mechanistic Studies

The phenol-imidazole intramolecular hydrogen-bond motif in 3-(1H-imidazol-1-yl)phenol enables concerted proton-electron transfer upon oxidation, a process extensively characterized in related phenol-imidazole systems [1]. The meta isomer provides a distinct geometric and electronic variation for studying CPET kinetics and designing biomimetic proton-coupled redox catalysts.

Minimalist ESIPT-Capable Fragment for Fluorescent Metal-Ion Sensor Design

Unlike the more heavily derivatized 2,6-di(imidazolyl)phenol sensors, the mono-imidazole 3-(1H-imidazol-1-yl)phenol provides a minimalist ESIPT-capable scaffold [1]. This allows sensor design teams to systematically build up denticity and selectivity via stepwise derivatization, offering greater synthetic control over the final sensor's metal-ion specificity.

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